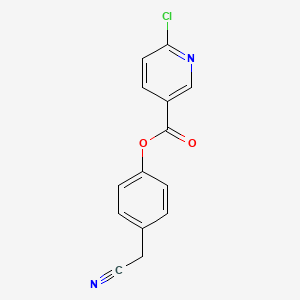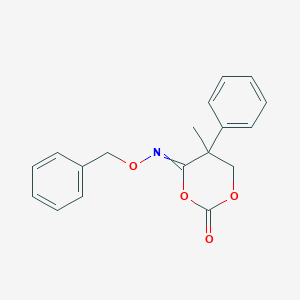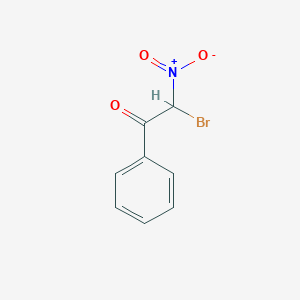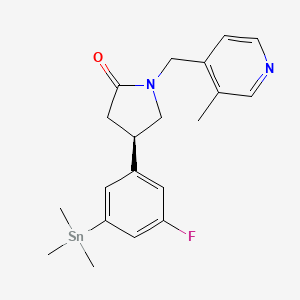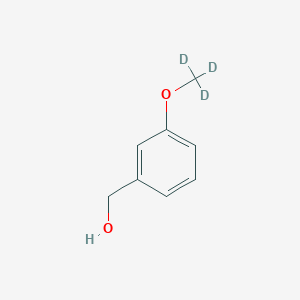
(3-(Methoxy-D3)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxy-D3)phenyl)methanol typically involves the deuteration of methoxybenzene derivatives. One common method is the nucleophilic aromatic substitution reaction, where a deuterated methoxy group is introduced into the benzene ring. This reaction often requires a strong base and a deuterated solvent to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, forming (3-(Methoxy-D3)phenyl)aldehyde or (3-(Methoxy-D3)phenyl)ketone.
Reduction: The compound can be reduced to form (3-(Methoxy-D3)phenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3-(Methoxy-D3)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: The compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-(Methoxy-D3)phenyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound’s unique isotopic composition allows researchers to distinguish it from non-deuterated analogs, facilitating detailed studies of its behavior and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxyphenyl)methanol: The non-deuterated analog of (3-(Methoxy-D3)phenyl)methanol.
(4-Methoxyphenyl)methanol: A structural isomer with the methoxy group in a different position.
(3-Hydroxyphenyl)methanol: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium content. Deuterium’s heavier atomic mass compared to hydrogen results in different physical and chemical properties, such as altered reaction rates and stability. This makes the compound particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
141.18 g/mol |
IUPAC-Name |
[3-(trideuteriomethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3 |
InChI-Schlüssel |
IIGNZLVHOZEOPV-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CO |
Kanonische SMILES |
COC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


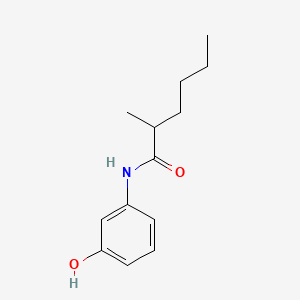
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
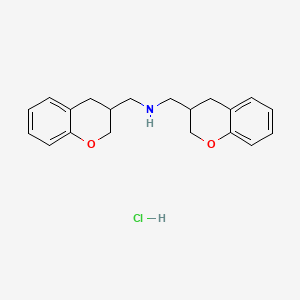
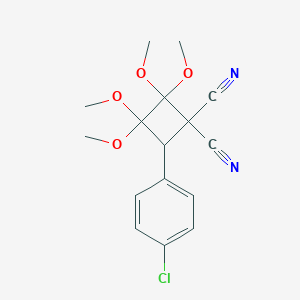
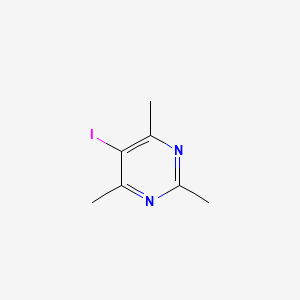
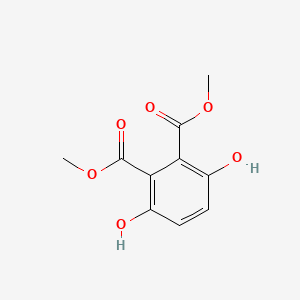
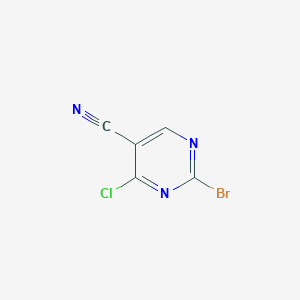
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
